molecular formula C7H13NOS2 B1664812 Alyssin CAS No. 646-23-1

Alyssin

Cat. No.: B1664812
CAS No.: 646-23-1
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
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Description

Alyssin is a sulforaphane homolog and an antioxidant. It is a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. This compound is known for its ability to induce phase II detoxification enzymes and increase nuclear factor erythroid 2-related factor 2 (Nrf2) levels in adenocarcinoma cells. This compound has shown potential in reducing the metabolism of polycyclic aromatic hydrocarbons, thereby suppressing the risk of carcinogenesis in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alyssin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis is catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, including this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of glucosinolates from plant sources followed by enzymatic hydrolysis. The process typically includes steps such as grinding the plant material, extracting the glucosinolates using solvents, and then treating the extract with myrosinase to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Alyssin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alyssin has diverse applications in scientific research, including:

Mechanism of Action

Alyssin exerts its effects primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 pathway. The compound increases intracellular reactive oxygen species, leading to the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA. This binding induces the expression of genes involved in detoxification and antioxidant defense .

Comparison with Similar Compounds

Alyssin is similar to other isothiocyanates such as sulforaphane and iberin. this compound is unique in its specific structure and the length of its carbon chain, which influences its biological activity. For example, while sulforaphane is known for its potent anticancer properties, this compound has shown a distinct ability to inhibit cytochrome P450 enzymes and reduce the metabolism of polycyclic aromatic hydrocarbons .

List of Similar Compounds

Properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Alyssin and how does it exert anticancer activity?

A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?

A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

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